
AZ683 In Vitro Kinase Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ683

Cat. No.: B1663804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AZ683, also known as AZD1152-HQPA, is the active metabolite of the prodrug Barasertib

(AZD1152). It is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of

mitosis. This technical guide provides an in-depth overview of the in vitro kinase assay

methodologies used to characterize AZ683, including its kinase selectivity profile and

mechanism of action. Detailed experimental protocols and data presentation are included to

facilitate the replication and further investigation of this compound in a research and drug

development setting.

Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation

of cell division. Misregulation of Aurora kinases is frequently observed in human cancers,

making them attractive targets for cancer therapy. AZ683 (AZD1152-HQPA) is a potent inhibitor

of Aurora B kinase. The prodrug, Barasertib (AZD1152), is rapidly converted to the active form,

AZ683, in plasma. In vitro studies are essential for characterizing the potency, selectivity, and

mechanism of action of kinase inhibitors like AZ683.

Mechanism of Action
AZ683 primarily exerts its effects through the potent and selective inhibition of Aurora B kinase.

Aurora B is a chromosomal passenger protein that is essential for proper chromosome

segregation and cytokinesis. Inhibition of Aurora B by AZ683 disrupts these processes, leading
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to defects in cell division. A key downstream substrate of Aurora B is histone H3. Inhibition of

Aurora B by AZ683 leads to a reduction in the phosphorylation of histone H3 at Serine 10. This

disruption of the mitotic checkpoint ultimately results in endoreduplication, polyploidy, and

subsequent apoptosis in cancer cells.
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Caption: Signaling pathway illustrating the mechanism of action of AZ683.

In Vitro Kinase Selectivity Profile
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AZ683 is a highly selective inhibitor of Aurora B kinase. Its potency against Aurora B is

significantly greater than against Aurora A, demonstrating its selectivity within the Aurora kinase

family. Furthermore, it has been screened against a broader panel of kinases and has shown

minimal activity against them.

Kinase Target IC50 (nM) Ki (nM) Reference

Aurora B 0.37 0.36 [1][2][3]

Aurora A 1368 1369 [1][2][3]

A broader kinase selectivity panel has been performed, indicating high specificity for Aurora B

over more than 50 other kinases; however, specific quantitative data for the full panel is not

publicly available in the cited literature.[1][4]

Experimental Protocols
A common method for determining the in vitro potency of kinase inhibitors is a radiometric

kinase assay. The following protocol is a generalized procedure that can be adapted for

assessing the inhibitory activity of AZ683 against Aurora B kinase.

Radiometric Kinase Assay for Aurora B
Objective: To determine the IC50 value of AZ683 for the inhibition of Aurora B kinase activity.

Materials:

Recombinant human Aurora B/INCENP complex

Peptide substrate (e.g., a peptide containing a histone H3 Serine 10 phosphorylation motif)

AZ683 (AZD1152-HQPA)

[γ-³³P]ATP

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

ATP solution
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96-well plates

Phosphocellulose filter plates or membranes

Scintillation counter

Wash buffer (e.g., 75 mM phosphoric acid)

Procedure:

Compound Preparation: Prepare a serial dilution of AZ683 in DMSO. Further dilute the

compound in kinase buffer to the desired final concentrations.

Reaction Setup:

Add kinase buffer to each well of a 96-well plate.

Add the diluted AZ683 or DMSO (for control wells) to the appropriate wells.

Add the Aurora B/INCENP enzyme to each well.

Add the peptide substrate to each well.

Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

Initiation of Kinase Reaction:

Prepare a solution of [γ-³³P]ATP and cold ATP in kinase buffer.

Add the ATP solution to each well to start the kinase reaction.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the

reaction is in the linear range.

Termination of Reaction and Signal Detection:

Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated

peptide substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed

away.

Wash the filter plate multiple times with the wash buffer.

Dry the filter plate and add scintillation fluid.

Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase inhibition for each AZ683 concentration relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the AZ683 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow
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Caption: Workflow for a radiometric in vitro kinase assay of AZ683.
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Conclusion
AZ683 is a potent and selective inhibitor of Aurora B kinase, a validated target in oncology. The

in vitro kinase assays described in this guide are fundamental for characterizing the activity of

AZ683 and similar compounds. The provided data and protocols offer a solid foundation for

researchers and drug development professionals working on the preclinical evaluation of

Aurora B inhibitors. Further studies to fully elucidate the broader kinome selectivity of AZ683
would be beneficial for a comprehensive understanding of its off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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